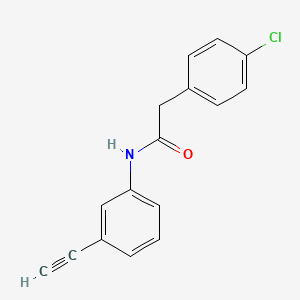
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide, also known as PEA-15, is a small molecule that has been extensively studied for its potential therapeutic applications. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family and is involved in various cellular processes, including apoptosis, inflammation, and glucose metabolism.
作用机制
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide exerts its effects by binding to various proteins, including FADD, ERK, and AKT. By binding to these proteins, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide regulates various signaling pathways and cellular processes, including apoptosis, inflammation, and glucose metabolism. 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide also interacts with various transcription factors, including NF-κB and AP-1, to regulate gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to have various biochemical and physiological effects, including inhibiting tumor growth and metastasis, improving glucose metabolism, protecting neurons from oxidative stress and inflammation, and regulating apoptosis and inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide in lab experiments is its ability to regulate various signaling pathways and cellular processes, making it a versatile tool for studying various diseases. However, one of the limitations of using 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are many future directions for studying 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide, including investigating its role in other diseases, developing more efficient synthesis methods, and developing 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide analogs with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide and its potential therapeutic applications.
合成方法
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-chloroacetophenone with ethynylbenzene in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with chloroacetyl chloride and triethylamine to form the final product, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide. The yield of this process is around 70%.
科学研究应用
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to inhibit tumor growth and metastasis by regulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. In diabetes, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to improve glucose metabolism by regulating insulin signaling. In neurodegenerative disorders, 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-2-12-4-3-5-15(10-12)18-16(19)11-13-6-8-14(17)9-7-13/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKVBYZTUTMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

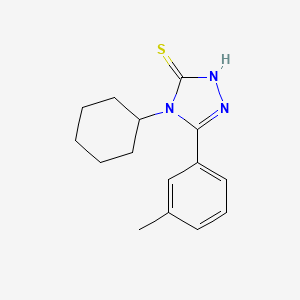
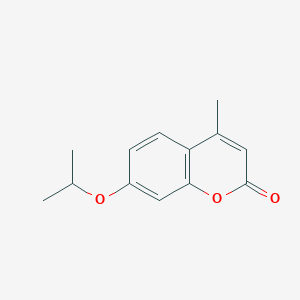
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)

![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)
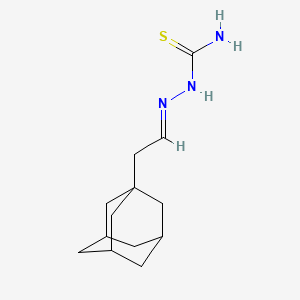
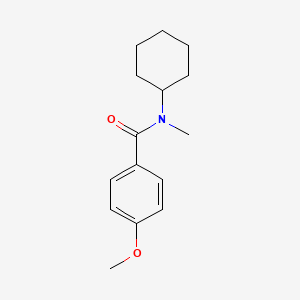
![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)
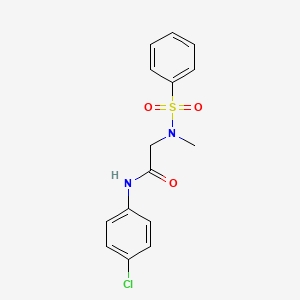
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)
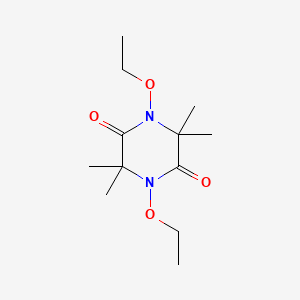
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)